4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a carboxamide group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and phenyl derivatives with a pyrazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-p-tolyl-1-naphthamide
- N-p-tolyl-4-(trifluoromethoxy)benzamide
- 4-pentyl-N-p-tolylbenzamide
- 2,3,4,5,6-pentafluoro-N-p-tolylbenzamide
Uniqueness
4-benzoyl-N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C30H23N3O2 |
---|---|
Molecular Weight |
457.5g/mol |
IUPAC Name |
4-benzoyl-N-(4-methylphenyl)-1,5-diphenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C30H23N3O2/c1-21-17-19-24(20-18-21)31-30(35)27-26(29(34)23-13-7-3-8-14-23)28(22-11-5-2-6-12-22)33(32-27)25-15-9-4-10-16-25/h2-20H,1H3,(H,31,35) |
InChI Key |
DSPPTSNDSBAXFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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